![molecular formula C6H10O3 B6250860 6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers CAS No. 375348-81-5](/img/no-structure.png)

6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

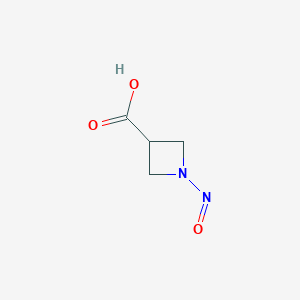

6,8-dioxabicyclo[3.2.1]octan-4-ol is a chemical compound with the CAS Number: 375348-81-5 . It has a molecular weight of 130.14 . The IUPAC name for this compound is (1R,4S,5S)-6,8-dioxabicyclo[3.2.1]octan-4-ol . The physical form of this compound is a powder .

Synthesis Analysis

A skeletal rearrangement of a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using SOCl2 in the presence of pyridine . An oxygen migration from C5 to C4 was observed when the C4 alcohols were treated with SOCl2/pyridine, giving a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .Molecular Structure Analysis

The Inchi Code for 6,8-dioxabicyclo[3.2.1]octan-4-ol is 1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound undergoes a skeletal rearrangement when treated with thionyl chloride or Appel conditions . The rearrangement involves an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system .Physical And Chemical Properties Analysis

6,8-dioxabicyclo[3.2.1]octan-4-ol is a powder with a molecular weight of 130.14 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Chiral Solvent: Cyrene

The 6,8-dioxabicyclo[3.2.1]octane derivative known as levoglucosenone (1) is selectively produced from cellulose-containing materials during acidification and pyrolysis. Lab-scale synthesis of its reduction product, cyrene (2), is straightforward and doesn’t require specialized glassware. Cyrene has emerged as a promising chiral solvent with applications in chemical processes and catalysis .

Platform Chemical for Pharmaceuticals

Cyrene (2) serves as a platform chemical for constructing chiral small molecules used in pharmaceuticals. Its unique bicyclic ring system provides a versatile scaffold for designing novel drug candidates .

Building Block for Catalysts and Auxiliaries

Researchers have explored modifying the connectivity of the bicyclic ring system to create new materials. Cyrene (2) can serve as a building block for designing catalysts and auxiliaries in organic synthesis .

Materials Applications

The 6,8-dioxabicyclo[3.2.1]octane system’s rearrangement potential opens up possibilities for materials science. By manipulating the 4-position, researchers can access novel materials with tailored properties. These materials may find applications in areas such as coatings, polymers, and nanomaterials .

Bicyclic Ring Chemistry

The compound’s unique bicyclic ring structure undergoes bond-cleavage reactions and rearrangements when modified at the 4-position. Researchers have investigated these transformations, leading to insights into the reactivity of 6,8-dioxabicyclo[3.2.1]octan-4-ols .

Sustainable Synthesis

Given its origin from lignocellulosic biomass, the sustainable synthesis of levoglucosenone (1) and its derivatives aligns with green chemistry principles. Researchers continue to explore efficient and eco-friendly routes to access these compounds .

Safety and Hazards

Mécanisme D'action

Mode of Action

The compound undergoes a skeletal rearrangement when treated with thionyl chloride (SOCl2) in the presence of pyridine . This process involves an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .

Biochemical Pathways

The compound’s rearrangement process suggests that it may interact with biochemical pathways involving similar skeletal rearrangements or those that can be influenced by the resulting 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system .

Result of Action

The skeletal rearrangement process suggests that the compound may induce changes in molecular structures that could potentially influence cellular functions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,8-dioxabicyclo[3.2.1]octan-4-ol involves the cyclization of a diol precursor. The diol precursor can be synthesized from a starting material containing a carbonyl group and an alkene. The diol can then be cyclized using an acid catalyst to form the bicyclic compound.", "Starting Materials": [ "Starting material containing a carbonyl group and an alkene", "Acid catalyst" ], "Reaction": [ "Step 1: Synthesize the diol precursor by reacting the starting material with a diol-forming reagent such as ethylene glycol or propylene glycol.", "Step 2: Purify the diol precursor by column chromatography or recrystallization.", "Step 3: Cyclize the diol precursor using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.", "Step 4: Purify the resulting mixture of diastereomers by column chromatography or recrystallization." ] } | |

Numéro CAS |

375348-81-5 |

Nom du produit |

6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers |

Formule moléculaire |

C6H10O3 |

Poids moléculaire |

130.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-ol](/img/structure/B6250877.png)